molecular formula C20H26N2O5S B6016308 N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide

N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide

Cat. No. B6016308
M. Wt: 406.5 g/mol
InChI Key: OUCNTAJEESQYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide, commonly known as TBS-AMCA, is a chemical compound that has been used in scientific research for various purposes. This compound belongs to the class of sulfonylurea compounds and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

TBS-AMCA works by inhibiting the activity of PTPs, which are enzymes that play a crucial role in regulating cellular signaling pathways. By inhibiting the activity of PTPs, TBS-AMCA can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
TBS-AMCA has been shown to have various biochemical and physiological effects, including the modulation of insulin signaling pathways, the inhibition of pro-inflammatory cytokine production, and the reduction of oxidative stress. These effects make TBS-AMCA a promising therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TBS-AMCA is its high specificity for PTPs, which makes it a valuable tool for studying the role of PTPs in various biological processes. However, one of the limitations of TBS-AMCA is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for the study of TBS-AMCA, including:
1. Further investigation of its potential therapeutic applications, particularly in the treatment of type 2 diabetes and other metabolic disorders.
2. Development of more efficient synthesis methods to improve the yield and purity of TBS-AMCA.
3. Exploration of its potential as a diagnostic tool for the detection of PTP activity in various diseases.
4. Investigation of its potential as a modulator of other cellular signaling pathways, beyond the PTP pathway.
Conclusion:
TBS-AMCA is a promising compound that has been used in scientific research for various purposes. Its specificity for PTPs makes it a valuable tool for studying the role of PTPs in various biological processes, and its potential therapeutic applications make it an exciting area of research for the future.

Synthesis Methods

TBS-AMCA can be synthesized through a series of chemical reactions involving the condensation of 4-tert-butylbenzenesulfonyl chloride and 2,5-dimethoxyaniline, followed by acetylation with acetic anhydride. The final product is obtained through purification using column chromatography.

Scientific Research Applications

TBS-AMCA has been used in scientific research for various purposes, including as a fluorescent probe for the detection of protein tyrosine phosphatases (PTPs) and as an inhibitor of PTPs. It has also been studied for its potential use as an anti-inflammatory agent and as a therapeutic agent for the treatment of type 2 diabetes.

properties

IUPAC Name

N-[4-[(4-tert-butylphenyl)sulfonylamino]-2,5-dimethoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-13(23)21-16-11-19(27-6)17(12-18(16)26-5)22-28(24,25)15-9-7-14(8-10-15)20(2,3)4/h7-12,22H,1-6H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCNTAJEESQYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1OC)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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